UNC-0631 is a novel G9a inhibitor with excellent potency in a variety of cell lines and excellent separation of functional potency versus cell toxicity. Protein lysine methyltransferase G9a plays key roles in the transcriptional repression of a variety of genes via dimethylation of lysine 9 on histone H3 (H3K9me2) of chromatin as well as dimethylation of nonhistone proteins including tumor suppressor p53.
UNC 0631
CAS No.:
Cat. No.: VC0548266
Molecular Formula: C37H61N7O2
Molecular Weight: 635.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Molecular Formula | C37H61N7O2 |
---|---|
Molecular Weight | 635.9 g/mol |
IUPAC Name | N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine |
Standard InChI | InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40) |
Standard InChI Key | XFAXSWXKPQWHDW-UHFFFAOYSA-N |
SMILES | CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6 |
Canonical SMILES | CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6 |
Appearance | White solid powder |
Physical and Chemical Properties
Structural Characteristics
UNC 0631 possesses distinct structural features that contribute to its biological activity and physicochemical properties. The compound contains a quinazoline core with multiple functional groups that optimize target binding and cell permeability .
Property | Value |
---|---|
Molecular Formula | C37H61N7O2 |
Molecular Weight | 635.93 g/mol |
Physical Appearance | Light yellow to yellow solid powder |
Exact Mass | 635.488 |
Density | 1.1±0.1 g/cm3 |
Boiling Point | 763.4±70.0 °C at 760 mmHg |
Flash Point | 415.5±35.7 °C |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 9 |
Rotatable Bond Count | 12 |
LogP | 6.29 |
InChI Key | XFAXSWXKPQWHDW-UHFFFAOYSA-N |
Solubility | Characteristics |
---|---|
Water | Insoluble |
Ethanol | ≥12.66 mg/mL with ultrasonic assistance |
DMSO | ≥18.35 mg/mL with gentle warming |
For optimal storage stability, the following conditions are recommended:
Form | Temperature | Stability Period |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
The compound is stable at ambient temperature for brief periods, facilitating routine shipping and handling .
Biological Activity and Mechanism of Action
G9a Inhibition Profile
UNC 0631 functions primarily as a potent inhibitor of the histone methyltransferase G9a, which plays a critical role in epigenetic regulation through H3K9 dimethylation. The compound demonstrates exceptional potency with an IC50 value of 4nM in SAHH-coupled assays . This high potency makes it one of the most effective G9a inhibitors reported in the scientific literature, allowing for targeted modulation of G9a activity at nanomolar concentrations.
The inhibitory mechanism of UNC 0631 involves disruption of the enzyme's ability to transfer methyl groups from S-adenosylmethionine (SAM) to histone substrates. This interference with G9a's catalytic function leads to reduced H3K9me2 levels, affecting numerous downstream cellular processes regulated by this epigenetic mark .
Cellular Activity Across Different Cell Lines
One of the most notable characteristics of UNC 0631 is its consistent potency across diverse cell lines. Extensive testing has demonstrated that UNC 0631 effectively reduces H3K9me2 levels in multiple cell types with varying IC50 values :
Cell Line | ICW IC50 for H3K9me2 Reduction |
---|---|
MDA-MB-231 | 25 nM |
MCF7 | 18 nM |
PC3 | 26 nM |
22RV1 | 24 nM |
HCT116 wt | 51 nM |
HCT116 p53-/- | 72 nM |
IMR90 | 46 nM |
This broad-spectrum activity across diverse cellular contexts suggests that UNC 0631 can effectively modulate G9a function in various tissue types and disease models, enhancing its utility as both a research tool and potential therapeutic candidate .
Cytotoxicity Profile
A key advantage of UNC 0631 is its favorable separation between functional potency and cytotoxicity. In MDA-MB-231 cells, UNC 0631 exhibits low cytotoxicity with an IC50 value of 2.8μM in MTT assays . This significant difference between the concentration required for target inhibition (nanomolar range) and the concentration that induces cell death (micromolar range) creates a wide therapeutic window that enhances the compound's utility for both in vitro and potential in vivo applications.
The minimal cytotoxicity observed with UNC 0631 suggests that its primary mechanism of action involves specific inhibition of G9a rather than generalized cellular toxicity, making it well-suited for targeted epigenetic modulation studies .
Research Applications
Epigenetic Regulation Studies
UNC 0631 has become an important tool for investigating the role of G9a in epigenetic regulation across various biological processes. By specifically inhibiting G9a-mediated H3K9 dimethylation, the compound allows researchers to examine the downstream effects of this epigenetic modification on gene expression patterns, cellular differentiation, and various disease processes .
The compound's high potency and selectivity make it particularly valuable for dissecting the specific contributions of G9a to complex epigenetic regulatory networks. Researchers have utilized UNC 0631 to identify genes whose expression is regulated by G9a-mediated H3K9 dimethylation and to understand the broader implications of this regulation in both normal physiology and disease states.
Cancer Research Applications
G9a has been implicated in various aspects of cancer biology, including cell proliferation, metastasis, and resistance to therapy. UNC 0631's ability to effectively inhibit G9a activity has made it a valuable tool in cancer research, allowing investigators to explore the potential of G9a inhibition as a therapeutic strategy.
Studies utilizing UNC 0631 have demonstrated that inhibition of G9a can influence multiple cancer-related processes, including:
-
Altered gene expression patterns in cancer cells
-
Changes in cancer cell proliferation and survival
-
Modulation of cancer stem cell properties
-
Effects on tumor cell invasiveness and metastatic potential
These investigations highlight the potential of G9a inhibitors like UNC 0631 as novel anticancer agents, particularly in cancer types where G9a overexpression or aberrant activity has been documented.
Metabolic Research and Obesity Treatment
Recent research has revealed an unexpected application for UNC 0631 in the field of metabolic disorders, particularly obesity. Studies have shown that UNC 0631 can significantly upregulate the expression of mitochondrial uncoupling protein 1 (UCP1) in adipocytes . UCP1 plays a critical role in thermogenesis and energy expenditure, making it a key target for obesity treatment strategies.
In cellular studies, UNC 0631-treated adipocytes demonstrated higher UCP1 expression, suggesting enhanced thermogenic capacity . Additionally, the compound showed positive effects on mitochondrial function, including increased mitochondrial DNA content and ATP synthesis . These findings indicate that UNC 0631 may improve metabolic health through multiple mechanisms:
-
Upregulation of UCP1-mediated thermogenesis
-
Enhancement of mitochondrial biogenesis and function
-
Promotion of energy expenditure in adipose tissue
Researchers have concluded that UNC 0631 "reveals a promising therapeutic option for the treatment of diseases associated with obesity and metabolic disorders" . These findings expand the potential applications of G9a inhibitors beyond cancer to include metabolic diseases, representing an exciting new direction for this compound class .
Comparative Analysis with Related Compounds
Structure-Activity Relationships
UNC 0631 represents an advancement in the development of G9a inhibitors, building on earlier compounds in this class. Structural modifications in UNC 0631 have resulted in improved potency and pharmacological properties compared to predecessor molecules .
Key structural features that contribute to UNC 0631's enhanced performance include optimized substituents on the quinazoline core and improved lipophilicity. These modifications have resulted in better cellular penetration and target engagement while maintaining high potency against G9a .
Performance Relative to Other G9a Inhibitors
When compared to other G9a inhibitors such as UNC0638 and BIX-01294, UNC 0631 demonstrates distinct advantages in certain applications . While UNC0638 has demonstrated high potency in docking studies (with docking scores of -13.781 to -14.406 kcal/mol), the specific advantages of UNC 0631 include its excellent separation of functional potency from cytotoxicity and consistent activity across multiple cell lines .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume